molecular formula C10H9N3O2 B3345821 1-Methyl-4-nitro-5-phenylimidazole CAS No. 111380-10-0

1-Methyl-4-nitro-5-phenylimidazole

Cat. No.: B3345821
CAS No.: 111380-10-0
M. Wt: 203.2 g/mol
InChI Key: OIAINWSBWXEQAN-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-5-phenylimidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Chemical Reactions Analysis

1-Methyl-4-nitro-5-phenylimidazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include 1-methyl-4-amino-5-phenylimidazole and other substituted imidazoles.

Scientific Research Applications

1-Methyl-4-nitro-5-phenylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-5-phenylimidazole largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding .

Comparison with Similar Compounds

1-Methyl-4-nitro-5-phenylimidazole can be compared with other substituted imidazoles such as 1-methyl-2,4,5-trinitroimidazole and 1-methyl-4,5-dinitroimidazole These compounds share similar structural features but differ in the number and position of nitro groups

Similar Compounds

Properties

IUPAC Name

1-methyl-4-nitro-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-11-10(13(14)15)9(12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAINWSBWXEQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149615
Record name 1-Methyl-4-nitro-5-phenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111380-10-0
Record name 1-Methyl-4-nitro-5-phenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-nitro-5-phenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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